N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a 3-fluorophenylacetamide moiety and a 4-methoxyphenyl substituent on the thiazolo-pyridazine core. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl group introduction, followed by acetamide formation via nucleophilic substitution .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-6-8-16(29-2)9-7-13)25-26(21(19)28)11-17(27)24-15-5-3-4-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVBUNTWCVVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural uniqueness, characterized by a thiazolopyridazine core and various functional groups, suggests a range of biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Compound Overview
The compound's IUPAC name is This compound . It features a fluorophenyl group and a methoxyphenyl group attached to a thiazolopyridazine core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with specific receptors may influence signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance:
- In vitro Studies : Compounds within the thiazolopyridazine class have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro assays using cancer cell lines have demonstrated that derivatives of this compound can induce apoptosis and inhibit proliferation.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Cytotoxicity |
| MCF-7 | 10 | Apoptosis induction |
Case Studies
-
Study on Anticancer Properties
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar thiazolopyridazine derivatives. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents against breast cancer .
-
Antimicrobial Efficacy
- In a comparative study assessing the antimicrobial efficacy of various thiazolopyridazine derivatives, it was found that modifications to the phenyl groups enhanced antibacterial activity against resistant strains of bacteria .
Comparison with Similar Compounds
Substituent Impact:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound may enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ).
- Heteroaromatic vs.
Physicochemical Properties
Limited data on melting points (MP) and solubility are available, but inferences can be drawn:
- Melting Points: A structurally related chromenone-pyrazolo[3,4-d]pyrimidine derivative (Example 83 in ) exhibits an MP of 302–304°C, suggesting high thermal stability for fused heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
